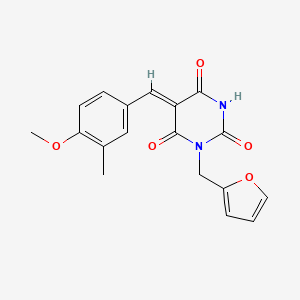
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as L-368,899, is a selective vasopressin V~1a~ receptor antagonist. It was first synthesized in the early 1990s and has since been widely studied for its potential therapeutic applications.
Wirkmechanismus
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of the vasopressin V~1a~ receptor. This receptor is involved in regulating blood pressure, social behavior, and stress responses. By blocking the V~1a~ receptor, N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can reduce blood pressure, decrease social anxiety, and improve social behavior.
Biochemical and Physiological Effects:
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and to decrease social anxiety and improve social behavior in humans. It has also been shown to have anti-inflammatory effects, and to reduce the release of stress hormones.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the vasopressin V~1a~ receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it can be difficult to synthesize, and may not be readily available for use in all labs.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as social anxiety disorder and autism spectrum disorder. Another area of interest is its potential use in the treatment of hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, and to identify other potential therapeutic applications.
Synthesemethoden
The synthesis of N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the preparation of 4-isopropylbenzylamine, which is then reacted with N-methylglycine methyl ester hydrochloride to form N-methyl-N-(4-isopropylphenyl)glycine methyl ester. This intermediate is then treated with methylsulfonyl chloride to yield the final product, N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiuretic, and antihypertensive effects. It has also been studied for its potential use in the treatment of psychiatric disorders, such as social anxiety disorder and autism spectrum disorder.
Eigenschaften
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)11-5-7-12(8-6-11)15(19(4,17)18)9-13(16)14-3/h5-8,10H,9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSDFXAVFOMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

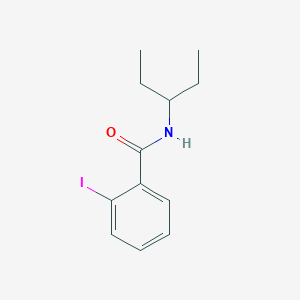

![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)

![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)
![6-cyclohexyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5859144.png)
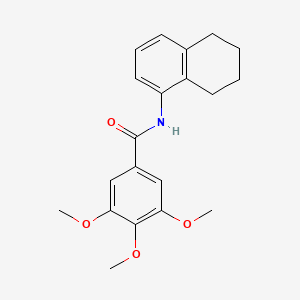
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)
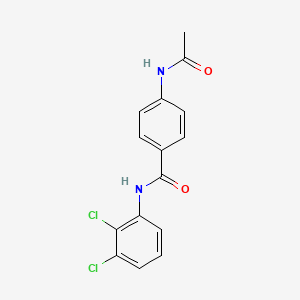
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
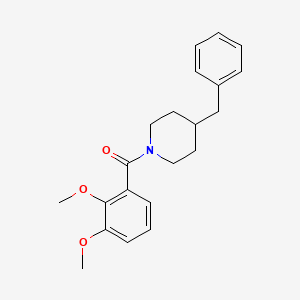
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
